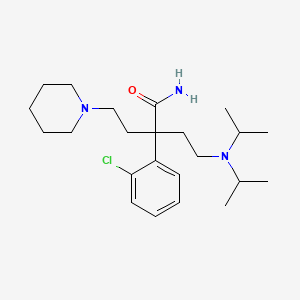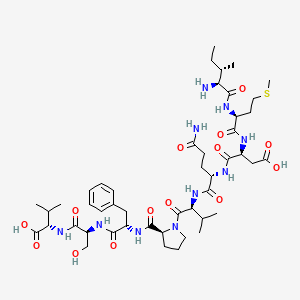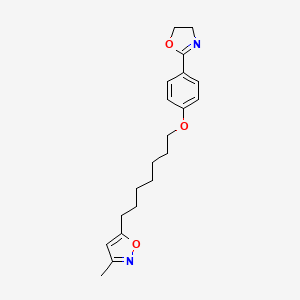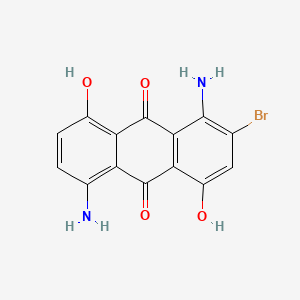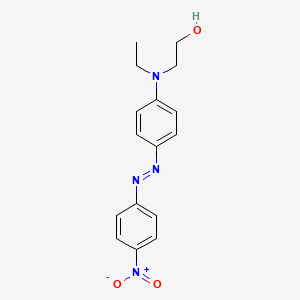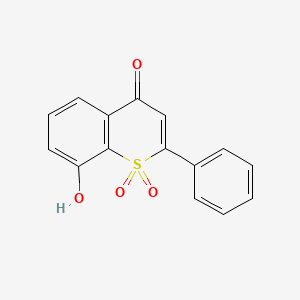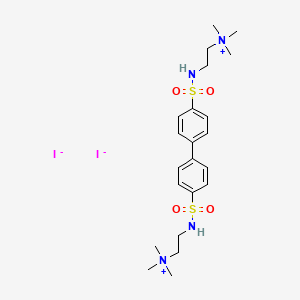
DMPAC-Chol
Vue d'ensemble
Description
DMPAC-Chol is a cationic cholesterol derivative that has been used in liposome formation for gene transfection. Liposomes containing this compound bind to DNA in a band shift assay and protect against serum nuclease degradation of DNA when used at lipsome:DNA ratios ranging from 2.5:1 to 10:1 w/w. This compound-containing liposomes also reduce viability of HepG2 cells by 63% when used at a concentration of 37.5 µg/ml.
This compound is a cationic cholesterol derivative that has been used in liposome formation for gene transfection. Liposomes containing this compound bind to DNA in a band shift assay and protect against serum nuclease degradation of DNA.
Applications De Recherche Scientifique
Transfection génique
DMPAC-Chol est un dérivé cationique du cholestérol qui a été utilisé dans la formation de liposomes pour la transfection génique . Les liposomes contenant du this compound se lient à l'ADN dans un essai de décalage de bande et protègent contre la dégradation de l'ADN par les nucléases sériques lorsqu'ils sont utilisés à des rapports liposome:ADN allant de 2,5:1 à 10:1 p/p .
Réduction de la viabilité cellulaire
Les liposomes contenant du this compound réduisent également la viabilité des cellules HepG2 de 63 % lorsqu'ils sont utilisés à une concentration de 37,5 µg/ml . Cela suggère des applications potentielles dans les thérapies anticancéreuses ciblées.
Administration de médicaments
Les composés à base de cholestérol comme le this compound ont été utilisés dans des applications d'administration de médicaments . Les propriétés uniques du cholestérol, telles que son amphiphilie et sa biocompatibilité, en font un candidat idéal pour les systèmes d'administration de médicaments.
Bio-imagerie
Les composés à base de cholestérol sont également utilisés dans les applications de bio-imagerie . La capacité de ces composés à s'auto-assembler en diverses structures peut être exploitée pour créer des agents de contraste pour différentes modalités d'imagerie.
Cristaux liquides
Les composés à base de cholestérol peuvent former des cristaux liquides . Ces cristaux liquides ont des applications potentielles dans les technologies d'affichage, les capteurs et autres dispositifs optoélectroniques.
Gélificateurs
Les composés à base de cholestérol peuvent également agir comme des gélifiateurs . Ces composés peuvent s'auto-assembler en réseaux fibreux qui immobilisent les solvants, formant des gels. Cette propriété peut être utilisée dans diverses applications, notamment l'administration de médicaments et le génie tissulaire.
Synthèse de nouveaux dérivés du cholestérol
This compound peut être utilisé comme matière première pour la synthèse de nouveaux dérivés du cholestérol . Ces nouveaux dérivés peuvent avoir un large éventail d'applications, en fonction de leurs propriétés chimiques.
Biomatériaux
Les polymères à base de cholestérol, comme le this compound, ont été utilisés dans la création de biomatériaux . Ces matériaux peuvent être utilisés dans une variété d'applications biomédicales, notamment le génie tissulaire et la médecine régénérative.
Mécanisme D'action
DMPAC-Chol, also known as Cholesterol 3-dimethylaminopropylcarbamate, is a cationic cholesterol derivative . This compound has been used in liposome formation for gene transfection .
Target of Action
The primary target of this compound is DNA. It is used in liposome formation for gene transfection . Liposomes containing this compound bind to DNA in a band shift assay .
Mode of Action
This compound interacts with its target, DNA, through the formation of liposomes. These liposomes bind to DNA and protect against serum nuclease degradation of DNA when used at liposome:DNA ratios ranging from 2.5:1 to 10:1 w/w .
Biochemical Pathways
It is known that the compound plays a role in gene transfection, implying that it may influence the genetic expression pathways within cells .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its formulation into liposomes, which can enhance cellular uptake .
Result of Action
The action of this compound results in the protection of DNA against serum nuclease degradation, which is crucial for successful gene transfection . Additionally, this compound-containing liposomes have been shown to reduce the viability of HepG2 cells by 63% when used at a concentration of 37.5 µg/ml .
Action Environment
The environment in which this compound acts can influence its efficacy and stability.
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(dimethylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWSSROBKRIZBR-FLFWOSPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


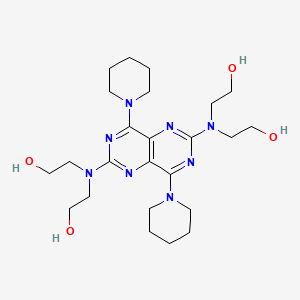
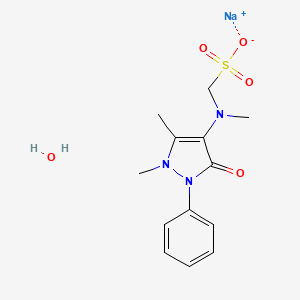
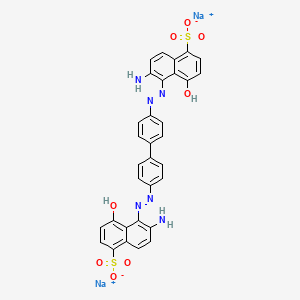
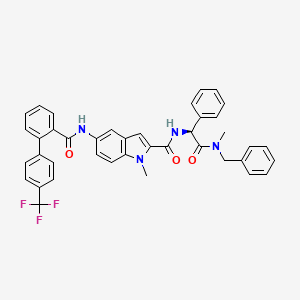
![[(3Z,5S,6S,7S,8R,9S,11Z,13S,14S,15S,16Z,18S)-8,14,18-trihydroxy-19-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl]-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B1670762.png)
